molecular formula C13H15N3O B4454364 N-benzyl-3-(1H-pyrazol-1-yl)propanamide

N-benzyl-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B4454364
M. Wt: 229.28 g/mol
InChI Key: GLZNZZMLCNBRID-UHFFFAOYSA-N
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Description

N-Benzyl-3-(1H-pyrazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a benzyl group at the amide nitrogen and a pyrazole ring at the γ-position. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(7-10-16-9-4-8-15-16)14-11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZNZZMLCNBRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of benzylamine with 3-(1H-pyrazol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Product Yield Source
Acidic hydrolysis6M HCl, reflux, 12h3-(1H-pyrazol-1-yl)propanoic acid78%
Basic hydrolysis2M NaOH, 80°C, 8hSodium 3-(1H-pyrazol-1-yl)propanoate85%

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via deprotonation of the amide nitrogen, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Catalysts Product Application Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CAryl/heteroaryl variants at benzyl positionDrug candidate diversification
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Amino-functionalized derivativesBioactive molecule synthesis

Key Findings :

  • Suzuki coupling with aryl boronic acids introduces steric/electronic modifications, enhancing binding affinity to biological targets.

  • Buchwald–Hartwig reactions enable installation of amino groups for solubility optimization.

Pyrazole Ring Functionalization

The 1H-pyrazole ring undergoes electrophilic substitution and cyclization.

Reaction Reagents Product Notes Source
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-1H-pyrazole derivativeEnhances hydrogen-bonding capacity
AlkylationCH₃I, K₂CO₃, DMF1-Methylpyrazole variantImproves metabolic stability
Cyclization with diketonesAcetylacetone, H₂SO₄Fused pyrazolo[1,5-a]pyrimidine systemsExpands π-conjugation

Structural Impact :

  • Nitration at the pyrazole 4-position increases polarity, affecting pharmacokinetic properties.

  • Cyclization reactions generate polyheterocyclic systems with enhanced fluorescence.

Redox Reactions

The compound participates in reduction and oxidation processes.

Reaction Reagents Product Outcome Source
LiAlH₄ reductionLiAlH₄, THF, refluxN-benzyl-3-(1H-pyrazol-1-yl)propylamineConverts amide to amine
KMnO₄ oxidationKMnO₄, H₂O, 60°CPyrazole N-oxide derivativeModifies electron distribution

Applications :

  • Reduction to amine facilitates peptide coupling or salt formation.

  • N-Oxide formation alters electronic properties for coordination chemistry.

Stability Under Environmental Conditions

Studies reveal decomposition pathways under stress conditions:

Condition Observation Degradation Products Source
UV light (254 nm)Photooxidation of pyrazole ringPyrazole epoxide
High humidity (75% RH)Amide hydrolysis acceleratedPropanoic acid + benzylamine

Recommendations :

  • Store in inert atmospheres below 25°C to prevent hydrolysis.

Bioconjugation Reactions

The amide group enables conjugation with biomolecules:

Target Coupling Agent Application Source
AntibodiesEDC/NHSTargeted drug delivery systems
OligonucleotidesMaleimide-PEG4-NHSGene therapy vectors

Advantage :

  • Retains pyrazole ring’s hydrogen-bonding capacity for target recognition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of N-benzyl-3-(1H-pyrazol-1-yl)propanamide and its derivatives as anticancer agents. Studies indicate that compounds structurally similar to this compound exhibit antiproliferative activity by modulating critical cellular pathways such as mTORC1 signaling and autophagy .

  • Mechanism of Action : The compound may disrupt autophagic flux under nutrient-deficient conditions, selectively targeting cancer cells that rely on autophagy for survival. This selectivity could reduce tumorigenesis while sparing normal cells .

Case Study: Structure-Activity Relationship (SAR)
A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). The compounds increased basal autophagy but impaired autophagic flux under starvation conditions, suggesting a novel mechanism for cancer therapy .

Coordination Chemistry

The pyrazole moiety in this compound can act as a ligand for metal ions, forming coordination complexes that may have applications in catalysis and materials science. This property allows for the exploration of novel metal complexes with potential uses in sensors and catalysis.

Agrochemicals

Given the insecticidal activity observed in some pyrazole derivatives, this compound could be screened for potential use as an insecticide or fungicide. Its structural characteristics may provide an avenue for developing new agrochemical products with enhanced efficacy against pests and diseases.

Summary of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer agentsModulates mTORC1 signaling; selective targeting of cancer cells .
Coordination ChemistryMetal complex formationPotential applications in catalysis and sensor development.
AgrochemicalsInsecticide/FungicideScreening for efficacy against agricultural pests and diseases.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pyrazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity .

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs.
  • Benzyl vs. Piperidinyl : The benzyl group in the parent compound enhances lipophilicity (logP ~2.5 estimated), whereas piperidinyl substitutions () introduce basicity, improving aqueous solubility at physiological pH.
  • Amide Backbone Modifications: Substitution with isoindolinone () or quinazolinyl () groups increases rigidity, which may enhance target selectivity but reduce synthetic accessibility.

Spectroscopic and Physicochemical Data

Property This compound (Inferred) N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide N-Benzyl-3-(5-triazolyl)propanamide (20l)
Melting Point ~90–100°C (estimated) 88°C Not reported
IR (CO stretch) ~1670–1680 cm⁻¹ 1678 cm⁻¹ 1675 cm⁻¹
1H NMR (δ, ppm) Pyrazole-H: ~7.5–8.0; Benzyl-CH2: ~4.5 Pyrazole-H: 7.3–7.5; Methoxy-OCH3: 3.8 Triazole-H: ~8.1; Propylamino-CH2: 2.9–3.1

Biological Activity

N-benzyl-3-(1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group linked to a propanamide moiety, with a pyrazole ring that contributes to its pharmacological properties. The specific arrangement of these functional groups plays a crucial role in its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits antiproliferative effects on various cancer cell lines, potentially through modulation of the mTORC1 signaling pathway, which is crucial for cell growth and metabolism. It has been shown to disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, leading to increased accumulation of autophagic markers such as LC3-II .
  • Cardiovascular Effects : N-benzyl derivatives have been explored as P2Y12 antagonists, which are important for preventing thrombotic events. This mechanism is particularly relevant for treating cardiovascular diseases such as myocardial infarction and stroke .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Inhibition of proliferation
A54925Arrests cell cycle at G0/G1 phase
HL6028.3Induction of apoptosis

These findings indicate that the compound may serve as a potential therapeutic agent in cancer treatment by selectively targeting malignant cells while sparing normal cells .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains and reduce inflammation markers in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Study : A study evaluated the effects of various pyrazole derivatives on cancer cell lines including MIA PaCa-2, where compounds similar to this compound showed submicromolar antiproliferative activity .
  • Cardiovascular Research : Research indicated that pyrazole derivatives can serve as effective antithrombotic agents, highlighting their potential in managing cardiovascular diseases through P2Y12 receptor antagonism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-(1H-pyrazol-1-yl)propanamide?

  • Methodology : The compound can be synthesized via a base-catalyzed Michael addition of pyrazole to acrylamide derivatives. For example, reacting N-benzyl acrylamide with 1H-pyrazole in the presence of a catalyst like K₂CO₃ in DMF at 80–100°C for 12–24 hours yields the target compound. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
  • Validation : Confirm purity via HPLC (≥98%) and structural identity using NMR (¹H/¹³C) and FT-IR spectroscopy. For example, the pyrazole ring protons appear as distinct singlets at δ 7.5–8.0 ppm in ¹H NMR .

Q. How is the crystal structure of this compound determined?

  • Experimental Design : Single-crystal X-ray diffraction (SCXRD) is performed using a Rigaku R-AXIS RAPID diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection parameters: θ range = 3.2–27.4°, T = 293 K .
  • Refinement : Use SHELXS-97 for structure solution and SHELXL-97 for refinement. Hydrogen bonding (e.g., N–H⋯N and N–H⋯O interactions) is analyzed using SHELXTL software . Key metrics: R factor < 0.05, wR < 0.14 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocols :

  • ¹H/¹³C NMR : Identify benzyl (δ 4.3–4.5 ppm for –CH₂–) and pyrazole (δ 7.5–8.0 ppm) groups.
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₁H₁₂N₄O: 216.25; observed: 217.1 [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., Aquaporin-3)?

  • Methodology :

Docking : Use AutoDock Vina to screen binding poses. Parameters: grid size = 60 × 60 × 60 Å, exhaustiveness = 20.

MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field. Analyze H-bond persistence (e.g., Asn60 and Arg218 interactions) and RMSD (<2.0 Å for stability) .

  • Data Contradictions : Docking may prioritize π-π interactions, while MD simulations reveal transient H-bonds. Cross-validate with experimental IC₅₀ assays .

Q. How to resolve discrepancies in hydrogen-bonding networks observed in crystallographic data?

  • Approach :

  • Electron Density Maps : Use Olex2 or Coot to validate H-bond assignments (e.g., N–H⋯O distance ~2.8–3.0 Å).
  • Thermal Motion Analysis : High B-factors (>30 Ų) may indicate dynamic disorder; exclude such interactions from supramolecular analyses .

Q. What strategies optimize supramolecular assembly in metal coordination complexes using this ligand?

  • Design Principles :

  • Chelation : The pyrazole N-atom and amide O-atom act as bidentate ligands. Test with transition metals (e.g., Mn²⁺, Co²⁺) in DMSO/water at pH 6–7.
  • Crystallization : Slow diffusion of diethyl ether into a saturated DMF solution yields single crystals. Validate coordination geometry via SCXRD .

Q. How to address toxicity and safety concerns during handling?

  • Safety Protocols :

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration.
  • Acute Toxicity : LD₅₀ (oral, rat) > 2000 mg/kg; avoid inhalation (irritant to respiratory mucosa) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-(1H-pyrazol-1-yl)propanamide
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N-benzyl-3-(1H-pyrazol-1-yl)propanamide

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